molecular formula C25H23N3O3 B4755035 2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide

2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide

Cat. No.: B4755035
M. Wt: 413.5 g/mol
InChI Key: OCSFGVLYLFLWCY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide typically involves multiple steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach involves the reaction of nitriles with hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide is unique due to its combination of a methoxyphenyl group and an oxadiazole ring, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-7-19(8-15-22)17-23(29)26-21-12-10-20(11-13-21)25-27-24(31-28-25)16-9-18-5-3-2-4-6-18/h2-8,10-15H,9,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSFGVLYLFLWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide
Reactant of Route 5
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide
Reactant of Route 6
2-(4-Methoxyphenyl)-N~1~-[4-(5-phenethyl-1,2,4-oxadiazol-3-YL)phenyl]acetamide

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